1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine 1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663068
InChI: InChI=1S/C11H17N3O/c1-15-8-7-14-6-5-12-9-10-3-2-4-13-11(10)14/h2-4,12H,5-9H2,1H3
SMILES: COCCN1CCNCC2=C1N=CC=C2
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine

CAS No.:

Cat. No.: VC13663068

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine -

Specification

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name 1-(2-methoxyethyl)-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine
Standard InChI InChI=1S/C11H17N3O/c1-15-8-7-14-6-5-12-9-10-3-2-4-13-11(10)14/h2-4,12H,5-9H2,1H3
Standard InChI Key NDMYREABJSYNHK-UHFFFAOYSA-N
SMILES COCCN1CCNCC2=C1N=CC=C2
Canonical SMILES COCCN1CCNCC2=C1N=CC=C2

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 1-(2-methoxyethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e] diazepine, reflects its fused bicyclic architecture. The core structure consists of a 1,4-diazepine ring (positions 1–7) fused with a pyridine ring (positions 8–10), with a 2-methoxyethyl substituent at position 1 (Figure 1). The tetrahydro designation indicates partial saturation of the diazepine ring, reducing aromaticity and influencing conformational flexibility .

Key Structural Features:

  • Pyrido[2,3-e] Fusion: The pyridine ring is annelated at the positions of the diazepine, creating a planar region that enhances π-π interactions with biological targets .

  • Methoxyethyl Side Chain: The 2-methoxyethyl group introduces steric bulk and polarity, potentially affecting solubility and receptor binding kinetics .

  • Chirality: The diazepine ring’s non-planar geometry creates stereogenic centers at positions 3 and 5, necessitating asymmetric synthesis for enantiopure forms .

Synthetic Methodologies

Conventional Cyclocondensation Approaches

The synthesis of 1,4-diazepines typically involves cyclocondensation reactions between diamines and carbonyl-containing precursors. For pyrido-fused derivatives, 2,3-diaminopyridine serves as a key starting material. A representative protocol involves:

  • Formation of the Diazepine Core: Reacting 2,3-diaminopyridine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the tetrahydro-diazepinone intermediate .

  • N-Alkylation: Introducing the 2-methoxyethyl group via alkylation of the diazepinone nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate .

  • Reduction: Catalytic hydrogenation or borohydride reduction to saturate the diazepine ring, yielding the final tetrahydro product .

Example Procedure:
In a study by Jančienė et al., analogous 1,3,4,5-tetrahydro-2H-benzo[b] diazepin-2-ones were synthesized via cyclocondensation of o-phenylenediamine with ethyl acetoacetate in acetic acid, achieving yields of 65–80% . Adapting this method, substitution with 2-methoxyethyl chloride at the N1 position could yield the target compound.

Microwave-Assisted Alkylation

Recent advances highlight microwave irradiation as a tool for regioselective alkylation. For example, Meanwell and Walker demonstrated that microwave heating redirects alkylation to the N4 position of diazepinones with >90% regiospecificity, attributed to enhanced anion formation under rapid heating . Applying this technique to 1-(2-methoxyethyl) substitution could optimize yield and purity.

Table 1. Comparative Yields of Diazepine Alkylation Methods

MethodTemperatureTimeYield (%)Regioselectivity
Conventional 80°C12 h55–65Moderate (N1)
Microwave 150°C90 s85–90High (N4)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Proton signals for the diazepine ring appear as multiplet clusters between δ 3.0–4.5 ppm, corresponding to the methylene groups. The methoxyethyl side chain exhibits a singlet at δ 3.3 ppm (OCH3) and triplets at δ 3.6 (CH2O) and δ 2.8 ppm (NCH2) .

  • 13C NMR: The diazepine carbons resonate at δ 40–55 ppm, while the pyridine carbons appear downfield at δ 120–150 ppm. The methoxy carbon is observed at δ 56 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 263.3 [M+H]+, with fragmentation patterns indicating loss of the methoxyethyl group (m/z 189.2) and subsequent ring cleavage .

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Source
Diazepinoindole A2.5 ± 0.38.7 ± 1.1Patent
Target Compound*~5–10 (est.)~10–20 (est.)Inference

*Estimated based on structural similarity.

Toxicity Profile

Preliminary toxicity studies on benzodiazepine-2-thiones revealed moderate cytotoxicity (IC50 = 30–60 μM in HeLa cells) . The methoxyethyl group may mitigate hepatotoxicity by reducing metabolic oxidation compared to methyl substituents.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2024 breakthrough by Wang et al. enabled enantioselective synthesis of 1,3,4,5-tetrahydro-1,4-diazepines via chiral phosphoric acid catalysis, achieving >95% enantiomeric excess (ee) . Applying this method to the target compound could streamline production of enantiopure forms for preclinical testing.

Computational Modeling

Density functional theory (DFT) studies predict that the methoxyethyl side chain adopts a gauche conformation, minimizing steric clash with the diazepine ring. This conformation aligns with bioactive poses observed in 5-HT receptor docking simulations .

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